N-(2,4-difluorophenyl)-N'-(4-morpholinophenyl)urea
Description
N-(2,4-difluorophenyl)-N'-(4-morpholinophenyl)urea is a substituted urea derivative characterized by a 2,4-difluorophenyl group and a 4-morpholinophenyl moiety. Such compounds are typically explored for pharmaceutical or agrochemical applications due to their ability to modulate biological targets through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-morpholin-4-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-12-1-6-16(15(19)11-12)21-17(23)20-13-2-4-14(5-3-13)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDHHLOBCNRSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-N'-(4-morpholinophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H17F2N3O2
- Molecular Weight : 333.339 g/mol
- IUPAC Name : 1-(2,4-difluorophenyl)-3-(4-morpholin-4-ylphenyl)urea
- Purity : Typically around 95% .
Research indicates that compounds similar to this compound may act as inhibitors of urea transporters (UTs), specifically UT-A1 and UT-B. These transporters play a critical role in renal function and the regulation of osmotic balance in the body. Inhibition of these transporters can lead to increased urea excretion and potential therapeutic effects in conditions such as heart failure and chronic kidney disease .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how variations in chemical structure affect biological activity. Key findings include:
- The presence of fluorine atoms at the 2 and 4 positions on the phenyl ring enhances the compound's potency.
- The morpholine moiety contributes significantly to binding affinity and selectivity towards urea transporters.
- The carbonyl group in the urea linkage is essential for maintaining the structural integrity required for activity against UTs .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Case Studies
- In Vivo Studies : In animal models, this compound was tested for its effects on renal function. Results indicated that administration led to increased urine output without significant electrolyte loss, suggesting its potential utility as a diuretic agent.
- Comparative Studies : A comparative analysis with other urea derivatives revealed that this compound exhibited superior selectivity and potency against urea transporters, making it a candidate for further development in therapeutic applications targeting renal disorders.
- Toxicological Assessment : Preliminary toxicological evaluations have shown that at therapeutic doses, the compound does not exhibit significant adverse effects, although long-term studies are necessary for comprehensive safety profiling.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural and physicochemical properties of N-(2,4-difluorophenyl)-N'-(4-morpholinophenyl)urea with analogous compounds:
*logP values estimated using analogous structures (e.g., reports logP = 5.5 for a fluorophenyl-indolyl urea).
†Predicted based on morpholine’s hydrophilic contribution.
Functional Group Impact on Bioactivity
- Fluorinated Aromatic Rings: The 2,4-difluorophenyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., N-(4-chlorophenyl)-N'-(2-ethoxyphenyl)urea, logP = 4.5) .
- Morpholine Substituent: The 4-morpholinophenyl moiety introduces hydrogen bond acceptors (oxygen and nitrogen atoms), enhancing solubility relative to purely aromatic substituents (e.g., phenoxyphenyl in ). This feature is critical for improving oral bioavailability in drug candidates .
- Comparison with Agrochemical Ureas: Fluometuron (logP = 2.1) and isoproturon (logP = 2.7) exhibit lower logP values due to dimethylamino groups, favoring soil mobility in herbicides. In contrast, the target compound’s higher logP (~3.5) suggests better membrane permeability for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
